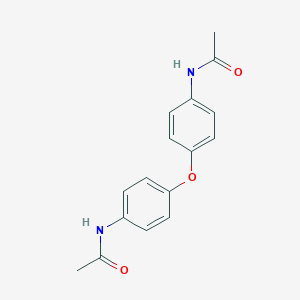
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, also known as 5-chloro-3-hydroxy-6-methylhexanoic acid tert-butyl ester, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents and is used as a reagent in the synthesis of various compounds. This compound is also used in the production of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
- The tert-butyl group, characterized by its bulky and sterically hindered nature, plays a crucial role in chemical reactions. Researchers have exploited this simple hydrocarbon moiety in various synthetic transformations, such as protecting functional groups during complex syntheses or enhancing regioselectivity in reactions. Its steric effects can influence reaction pathways and product distributions .
- Although not directly related to our compound, tert-butanesulfinamide (a derivative of tert-butyl) has gained attention in asymmetric synthesis. Researchers use it to mediate the construction of N-heterocycles with high enantioselectivity. This field has seen significant advancements from 2010 to 2020 .
Chemical Transformations
Asymmetric Synthesis via tert-Butanesulfinamide
特性
IUPAC Name |
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427414 |
Source


|
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
CAS RN |
154026-92-3 |
Source


|
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in pharmaceutical chemistry?
A: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a crucial chiral building block in synthesizing statins, a class of drugs that lower cholesterol levels. [, , ] These drugs play a critical role in managing cardiovascular health by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.
Q2: What are the common synthetic routes for producing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate?
A: There are two primary methods: * Chemical synthesis: The Blaise reaction, employing in situ zinc activation with catalytic organic acids, offers an efficient pathway to synthesize this compound. []* Biocatalytic reduction: Enzymes like alcohol dehydrogenase from Lactobacillus brevis (recLBADH) can selectively reduce tert-butyl 6-chloro-3,5-dioxohexanoate to yield the (S)-enantiomer. [] This enzymatic approach offers high stereoselectivity, a significant advantage in chiral molecule synthesis.
Q3: How does the stereochemistry of tert-butyl 6-chloro-3,5-dihydroxyhexanoate impact its application?
A: The stereochemistry is crucial as different stereoisomers exhibit varying biological activities. For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in synthesizing rosuvastatin, a specific type of statin. [, ] Achieving high stereoselectivity during synthesis is therefore critical.
Q4: What are the advantages of using biocatalysts like carbonyl reductase in producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?
A: Biocatalytic routes, often employing engineered enzymes, offer several advantages:* High enantioselectivity: They enable the selective production of the desired (3R,5S)-enantiomer with high purity. [, ]* Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions compared to chemical synthesis, reducing the formation of unwanted byproducts. [, ]* Environmental friendliness: Biocatalysts are biodegradable and operate in aqueous environments, contributing to a greener process. []
Q5: Have there been attempts to enhance the efficiency of biocatalytic production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?
A: Yes, researchers have explored directed evolution techniques to improve the activity of carbonyl reductase enzymes. For example, introducing specific mutations, like Ile144Lys in Rhodosporidium toruloides carbonyl reductase, led to a significant increase in both activity and catalytic efficiency (kcat/Km). [] This highlights the potential for protein engineering to optimize biocatalytic processes for industrial-scale production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

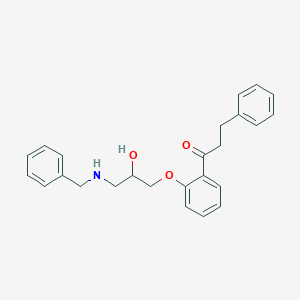

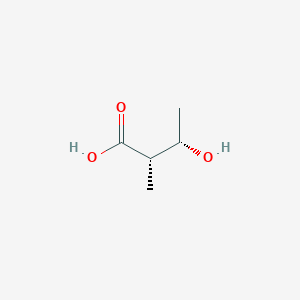
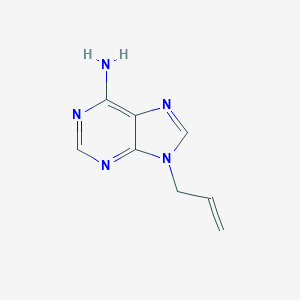
![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)
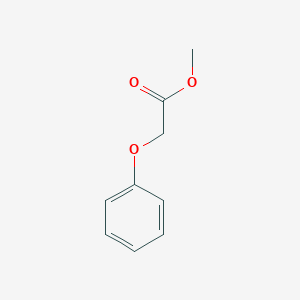
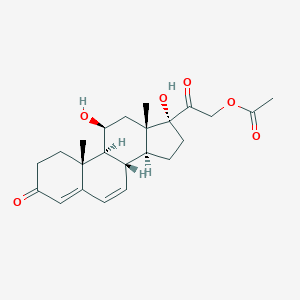
![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)
